1-(5-Chloro-2-fluorosulfonyloxyphenyl)triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-2-fluorosulfonyloxyphenyl)triazole is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is characterized by the presence of a chloro and a fluorosulfonyloxy group attached to a phenyl ring, which is further connected to a triazole ring. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
The synthesis of 1-(5-Chloro-2-fluorosulfonyloxyphenyl)triazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenyl Ring Substituents: The phenyl ring is first substituted with a chloro group and a fluorosulfonyloxy group. This can be achieved through electrophilic aromatic substitution reactions using appropriate reagents such as chlorinating agents and fluorosulfonylating agents.
Cyclization to Form the Triazole Ring: The substituted phenyl ring is then subjected to cyclization reactions to form the triazole ring.
Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of high-pressure reactors and continuous flow systems.
Chemical Reactions Analysis
1-(5-Chloro-2-fluorosulfonyloxyphenyl)triazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluorosulfonyloxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions, forming complex heterocyclic structures.
Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(5-Chloro-2-fluorosulfonyloxyphenyl)triazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-fluorosulfonyloxyphenyl)triazole involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity. The chloro and fluorosulfonyloxy groups can enhance the compound’s binding affinity and specificity . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(5-Chloro-2-fluorosulfonyloxyphenyl)triazole can be compared with other triazole derivatives, such as:
1,2,3-Triazole: Known for its high chemical stability and wide range of applications in drug discovery and materials science.
1,2,4-Triazole: Commonly used in pharmaceuticals and agrochemicals for its biological activities.
Fluorinated Triazoles: These compounds have enhanced properties due to the presence of fluorine atoms, making them useful in various scientific and industrial applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(5-chloro-2-fluorosulfonyloxyphenyl)triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN3O3S/c9-6-1-2-8(16-17(10,14)15)7(5-6)13-4-3-11-12-13/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUIFTPOJITTRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N2C=CN=N2)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.